Phosphoramidon (Disodium)
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Overview
Description
Phosphoramidon (Disodium) is a chemical compound derived from cultures of the bacterium Streptomyces tanashiensis. It is known for its inhibitory effects on several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . This compound is widely used as a biochemical tool due to its enzyme inhibitory properties.
Preparation Methods
Phosphoramidon (Disodium) can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the following steps:
Coupling of Leucine and Tryptophan: The amino acids leucine and tryptophan are coupled using standard peptide synthesis techniques.
Phosphorylation: The resulting dipeptide is then phosphorylated to introduce the phosphoramidate group.
Glycosylation: The phosphorylated dipeptide is glycosylated with a rhamnose sugar to form the final product.
Industrial production methods involve optimizing these steps to achieve high yields and purity. The compound is typically stored at low temperatures to maintain its stability and activity .
Chemical Reactions Analysis
Phosphoramidon (Disodium) undergoes several types of chemical reactions, including:
Hydrolysis: Mild hydrolysis of phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which is more active than phosphoramidon.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Substitution: Phosphoramidon can participate in substitution reactions, particularly involving the phosphoramidate group.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing and reducing agents for redox reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphoramidon (Disodium) has a wide range of scientific research applications, including:
Biochemistry: It is used as an inhibitor of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Pharmacology: The compound is used to study the role of metalloproteinases in various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of enzyme inhibitors for therapeutic applications.
Mechanism of Action
Phosphoramidon (Disodium) exerts its effects by inhibiting the activity of metalloproteinases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . The molecular targets of phosphoramidon include thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . By inhibiting these enzymes, phosphoramidon can modulate various physiological processes, including blood pressure regulation and tissue remodeling .
Comparison with Similar Compounds
Phosphoramidon (Disodium) is similar to other metalloproteinase inhibitors, such as talopeptin. it differs from talopeptin by a single stereocenter, which affects its binding affinity and specificity for different enzymes . Other similar compounds include:
Talopeptin: A closely related peptidase inhibitor with a different stereochemistry.
Bestatin: Another metalloproteinase inhibitor with a different chemical structure and mechanism of action.
Marimastat: A broad-spectrum metalloproteinase inhibitor used in cancer research.
Phosphoramidon (Disodium) is unique in its specific inhibition of thermolysin and its use as a biochemical tool in various research applications .
Properties
Molecular Formula |
C23H32N3Na2O10P |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |
InChI Key |
OQKHVXFOYFBMDJ-ODIUWQMJSA-L |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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